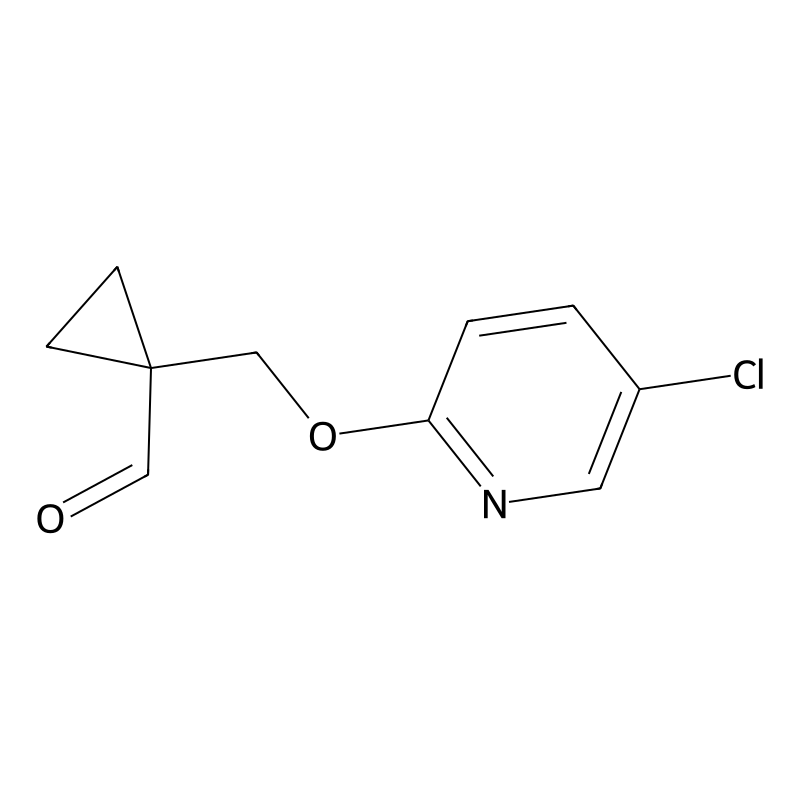

1-(((5-Chloropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Field: Medicinal Chemistry

- Application: This research involves the microwave-assisted synthesis of various urea derivatives, including those with a chloropyridinyl group .

- Method: The synthesis process is assisted by microwave radiation, which can enhance the reaction speed and efficiency .

- Results: The synthesized compounds were found to have antimicrobial activity, although specific results for the compound you mentioned were not provided .

- Field: Organic Chemistry

- Application: Pyrazoles, which can be synthesized from compounds including chloropyridines, have wide applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

- Method: Various strategies are used for the synthesis of pyrazoles, including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .

- Results: Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

- Field: Medicinal Chemistry

- Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for potential biological activities .

- Method: The specific methods of synthesis were not detailed in the source .

- Results: The synthesized compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6), although specific results were not provided .

Microwave Assisted Synthesis and Antimicrobial Activity

Synthesis of Pyrazole Derivatives

Synthesis of Pyrimidine Derivatives

- Field: Medicinal Chemistry

- Application: A series of novel amide derivatives of (5- ( (2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2- (4-substituted phenyl)-N,N-dimethylethen-1-amine were synthesized and assessed for their antiproliferative activity against human breast cancer cell line MCF7 .

- Method: The compounds were synthesized using 2-bromo-1-phenylethanone and (5- (2-chloropyridin-4-yloxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylmethanamine with different aromatic aldehydes .

- Results: The compound 2- (4-methylphenyl)-1- (5- ( (2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine and 2- (2-methylphenyl)-1- (5- ( (2-chloro pyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine exhibited promising cytotoxic activity against all cell lines with IC50 values of 3.3 mM for MCF-7 cells .

- Field: Medicinal Chemistry

- Application: A series of novel 2- (pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Method: The specific methods of synthesis were not detailed in the source .

- Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

- Field: Organic Chemistry

- Application: This research involves the oxygen-free Csp3-H oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones with water by copper catalysis .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not provided in the source .

Treatment of Breast Cancer

Anti-Fibrosis Activity

Oxygen-Free Csp3-H Oxidation

- Field: Medicinal Chemistry

- Application: A series of novel amide derivatives of (5- ( (2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2- (4-substituted phenyl)-N,N-dimethylethen-1-amine were synthesized and assessed for their antiproliferative activity against human breast cancer cell line MCF7 .

- Method: The compounds were synthesized using 2-bromo-1-phenylethanone and (5- (2-chloropyridin-4-yloxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylmethanamine with different aromatic aldehydes .

- Results: The compound 2- (4-methylphenyl)-1- (5- ( (2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine and 2- (2-methylphenyl)-1- (5- ( (2-chloro pyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine exhibited promising cytotoxic activity against all cell lines with IC50 values of 3.3 mM for MCF-7 cells .

- Field: Medicinal Chemistry

- Application: A series of novel 2- (pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Method: The specific methods of synthesis were not detailed in the source .

- Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .

- Field: Organic Chemistry

- Application: This research involves the oxygen-free Csp3-H oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones with water by copper catalysis .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not provided in the source .

Graph Theoretical Analysis and In Silico Modeling

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

Oxygen-Free Csp3-H Oxidation

1-(((5-Chloropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is an organic compound classified as a heterocyclic aldehyde. Its structure features a cyclopropane ring, which is a three-membered carbon ring, with a formyl group (–CHO) attached at position 1. The compound also contains a methoxymethyl group (–CH2OCH2) linked to the cyclopropane, where the oxygen atom is further bonded to a 5-chloropyridine ring. This unique arrangement of functional groups contributes to its chemical properties and potential biological activities .

- Chlorinated organic compounds can sometimes exhibit irritant or corrosive properties.

- Aldehydes can be susceptible to oxidation and may form flammable or explosive compounds.

- Nucleophilic addition reactions: The aldehyde functional group can react with nucleophiles to form alcohols or other derivatives.

- Oxidation reactions: The aldehyde can be oxidized to a carboxylic acid under appropriate conditions.

- Condensation reactions: It can undergo condensation with amines or other nucleophiles, forming imines or other nitrogen-containing compounds.

These reactions are significant for synthesizing derivatives or exploring the compound's reactivity in various contexts.

Several synthetic routes can be employed to produce 1-(((5-Chloropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde, including:

- Starting from chloropyridine: The synthesis may begin with 5-chloropyridine, which can be reacted with formaldehyde and cyclopropane derivatives under acidic conditions to form the desired aldehyde.

- Using cyclopropanation reactions: Cyclopropanation techniques involving diazo compounds or halogenated hydrocarbons can be employed to introduce the cyclopropane moiety.

- Functional group modifications: Subsequent transformations may be conducted to install the methoxymethyl group and convert the intermediate into the final aldehyde product.

These methods highlight the versatility of synthetic strategies available for constructing this complex molecule.

The potential applications of 1-(((5-Chloropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde include:

- Pharmaceutical development: As a lead compound for designing new drugs targeting specific biological pathways.

- Chemical probes: For studying biological processes or validating drug targets.

- Synthetic intermediates: In the production of more complex organic molecules in laboratory settings.

Interaction studies involving 1-(((5-Chloropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde could focus on:

- Receptor binding assays: To evaluate its affinity for various biological receptors, particularly those involved in neurotransmission or metabolic pathways.

- Enzyme inhibition assays: To determine if it acts as an inhibitor for specific enzymes relevant in disease contexts.

Such studies would provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 1-(((5-Chloropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde. These include:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-(2-Chloropyridin-3-yl)cyclopropan-1-amine | Structure | Contains a chlorinated pyridine and cyclopropane; potential neuropharmacological activity. |

| 5-Chloro-2-pyridinylmethanol | Structure | Related structure with hydroxymethyl functionality; explored for antimicrobial properties. |

| Cyclopropanecarboxaldehyde derivatives | Various | General class that includes various substitutions on cyclopropane; known for diverse biological activities. |

The uniqueness of 1-(((5-Chloropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde lies in its specific combination of a chlorinated pyridine ring and a cyclopropane structure, which may offer distinct biological properties compared to its analogs.